
Bromodi(o-tolyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromodi(o-tolyl)phosphine is an organophosphorus compound with the chemical formula C14H14BrP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three aryl groups, two of which are o-tolyl groups and one is a bromine atom. This compound is of interest due to its applications in various fields, including catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Bromodi(o-tolyl)phosphine can be synthesized through several methods. One common approach involves the reaction of o-tolylmagnesium bromide with phosphorus tribromide. The reaction typically proceeds as follows:
Preparation of o-tolylmagnesium bromide: This is achieved by reacting o-tolyl bromide with magnesium in anhydrous ether.
Reaction with phosphorus tribromide: The o-tolylmagnesium bromide is then reacted with phosphorus tribromide to yield this compound.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.
化学反応の分析
Types of Reactions
Bromodi(o-tolyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Coordination: It can act as a ligand, coordinating with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Bromodi(o-tolyl)phosphine has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of phosphine-containing polymers and materials with unique electronic properties.
Biological Studies:
作用機序
The mechanism of action of bromodi(o-tolyl)phosphine in catalysis involves its ability to coordinate with transition metals, forming active catalytic species. These metal-phosphine complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
類似化合物との比較
Similar Compounds
Tris(o-tolyl)phosphine: Similar in structure but with three o-tolyl groups instead of two and no bromine atom.
Triphenylphosphine: Contains three phenyl groups instead of o-tolyl groups.
Di(o-tolyl)phosphine: Contains two o-tolyl groups and one hydrogen atom instead of a bromine atom.
Uniqueness
Bromodi(o-tolyl)phosphine is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile reagent in organic synthesis and catalysis, offering different reactivity compared to its analogs.
特性
分子式 |
C14H14BrP |
|---|---|
分子量 |
293.14 g/mol |
IUPAC名 |
bromo-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C14H14BrP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChIキー |
NBRSVRBGWFULSG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)

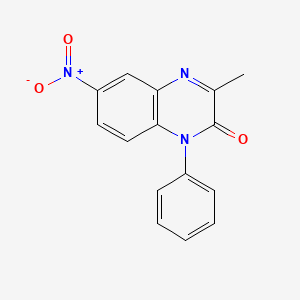

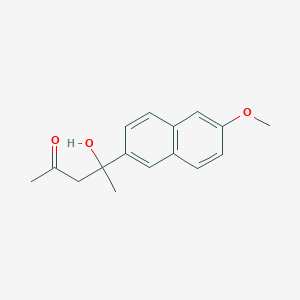
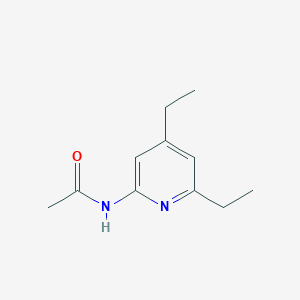

![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
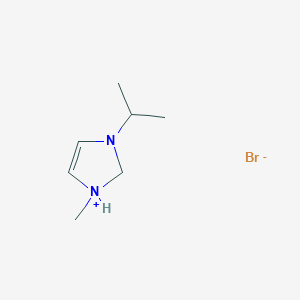
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
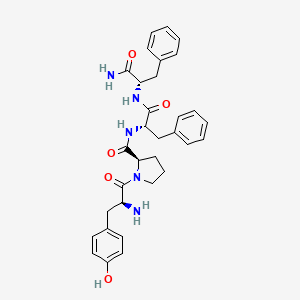
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
